Benzyl (isobutylcarbamoyl)glycinate

Description

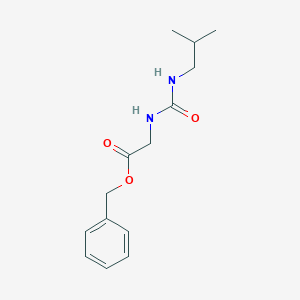

Benzyl (isobutylcarbamoyl)glycinate is a glycinate ester derivative featuring a benzyl ester group and an isobutylcarbamoyl moiety. Structurally, it combines a glycine backbone modified with a carbamate linkage to an isobutyl group and a benzyl ester (Figure 1).

Properties

IUPAC Name |

benzyl 2-(2-methylpropylcarbamoylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N2O3/c1-11(2)8-15-14(18)16-9-13(17)19-10-12-6-4-3-5-7-12/h3-7,11H,8-10H2,1-2H3,(H2,15,16,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QANXAWOEDYIJJB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CNC(=O)NCC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Benzyl Glycinate Derivatives

Benzyl glycinate esters vary in their substituents, influencing their reactivity and applications. Key examples include:

Key Differences :

- Substituent Effects : The nitro and bromo groups in compound 15 facilitate photoreactivity, while the isobutylcarbamoyl group in the target compound may improve metabolic stability or target binding .

- Synthesis : Compound 15 uses azide-based coupling agents, whereas Fmoc-protected derivatives employ HBTU/DIEA activation .

Carbamoyl vs. Benzoate Esters

Benzoate esters () and carbamoyl glycinates differ in backbone structure and functional groups:

| Compound | Backbone | Functional Group | Solubility (Inferred) | Applications |

|---|---|---|---|---|

| Methyl benzoate | Benzoate | Methyl ester | High aqueous solubility | Flavors, fragrances |

| Isopropyl benzoate | Benzoate | Branched alkyl | Lower solubility | Plasticizers |

| This compound | Glycinate | Carbamoyl | Moderate lipophilicity | Pharmaceutical intermediates |

Structural Insights :

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing benzyl (isobutylcarbamoyl)glycinate, and what factors influence yield optimization?

- Methodology : Use amide coupling strategies, such as carbodiimide-mediated activation (e.g., EDC/HOBt), to link isobutylcarbamoyl groups to glycinate backbones. Solvent choice (e.g., DMF or dichloromethane) and temperature control (0–25°C) are critical for minimizing side reactions. Purification via column chromatography with gradients of ethyl acetate/hexane is recommended. Reaction progress can be monitored using TLC or LC-MS .

- Key Considerations : Steric hindrance from the isobutyl group may slow coupling efficiency; pre-activation of the carboxylic acid improves yields.

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodology :

- Purity : HPLC with UV detection (λ = 210–254 nm) or GC (for volatile derivatives).

- Structural Confirmation : NMR (¹H/¹³C) to verify carbamoyl and benzyl ester functionalities. For example, the benzyl group typically shows aromatic protons at δ 7.3–7.5 ppm, while the glycinate backbone appears as a singlet near δ 3.8–4.2 ppm. Mass spectrometry (ESI-TOF) confirms molecular weight .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodology : Use PPE (gloves, goggles, lab coats) and work in a fume hood to avoid inhalation or skin contact. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis of the ester or carbamate groups. In case of spills, neutralize with inert absorbents (e.g., vermiculite) and dispose of as hazardous waste .

Advanced Research Questions

Q. How do glycinate coordination properties influence the electrochemical behavior of this compound in metal-binding studies?

- Methodology : Employ cyclic voltammetry (CV) or rotating disk electrode (RDE) techniques to assess redox activity. For example, glycinate ligands can stabilize metal ions (e.g., Zn²⁺ or lanthanides) via chelation, shifting half-wave potentials (E₁/₂). Slope analysis of log[glycinate] vs. E₁/₂ (e.g., slopes ≈ −0.06 V) indicates ligand-to-metal stoichiometry .

- Data Contradictions : Discrepancies in stability constants may arise from pH-dependent ligand protonation (pKa ~2.3–3.8 for glycinate). Validate using potentiometric titrations or UV-Vis spectroscopy .

Q. What statistical approaches optimize reaction conditions for synthesizing derivatives of this compound?

- Methodology : Apply factorial design (e.g., 3-factor Box-Behnken) to study temperature, catalyst loading, and substrate ratios. For example, benzenesulfonic acid-catalyzed benzylation reactions show non-linear yield responses to molar ratios (toluene:benzyl alcohol = 1:1–3:1). Response surface modeling identifies optimal conditions .

- Advanced Tip : Use ANOVA to distinguish significant interactions (e.g., catalyst × temperature) and refine scalability.

Q. How does the isobutylcarbamoyl group affect the compound’s stability under varying pH and temperature conditions?

- Methodology : Conduct accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis of the carbamate group is pH-sensitive: acidic conditions (pH < 3) promote cleavage, while neutral/basic conditions stabilize it. Compare degradation kinetics (Arrhenius plots) to predict shelf life .

Q. What strategies resolve contradictions in reported bioactivity data for glycinate derivatives?

- Methodology : Re-evaluate assay conditions (e.g., cell line specificity, serum content). For example, zinc glycinate’s antioxidant effects in broilers depend on dose (e.g., 60 mg Zn/kg diet) and bioavailability modifiers (e.g., MT gene expression). Use knock-out models or isotopic tracing (⁶⁵Zn) to isolate mechanisms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.